BenchChemオンラインストアへようこそ!

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Lipophilicity Drug-likeness Membrane permeability

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-44-1) is a synthetic sulfonamide derivative comprising a 1,4-diazepane (homopiperazine) core N-sulfonylated with a 1,3,5-trimethylpyrazole-4-sulfonyl moiety. Its molecular formula is C₁₁H₂₀N₄O₂S (MW 272.37), and it is commercially available as both the free base (purity ≥95–98%) and the hydrochloride salt.

Molecular Formula C11H20N4O2S
Molecular Weight 272.37 g/mol
Cat. No. B11850822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Molecular FormulaC11H20N4O2S
Molecular Weight272.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2
InChIInChI=1S/C11H20N4O2S/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15/h12H,4-8H2,1-3H3
InChIKeyYETDOEHJVWBFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane – Structural Identity, Procurement-Grade Specifications, and Comparator Landscape


1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-44-1) is a synthetic sulfonamide derivative comprising a 1,4-diazepane (homopiperazine) core N-sulfonylated with a 1,3,5-trimethylpyrazole-4-sulfonyl moiety . Its molecular formula is C₁₁H₂₀N₄O₂S (MW 272.37), and it is commercially available as both the free base (purity ≥95–98%) and the hydrochloride salt . The compound belongs to the N-sulfonyl-1,4-diazepane class, which has been explored in patents as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome and as kinase inhibitor scaffolds [1][2]. Its closest purchasable analogs differ in pyrazole methylation pattern (1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, CAS 1290685-09-4; 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, CAS 1152879-50-9), core heterocycle (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, CAS 1576216-95-9), or N1-substituent (1-(1-isopropyl-1H-pyrazole-4-sulfonyl)-[1,4]diazepane, CAS 1351386-43-0). The trimethyl substitution pattern and the seven-membered diazepane ring confer distinct physicochemical and potential pharmacological properties that preclude generic substitution without experimental validation.

Why 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Cannot Be Generically Substituted by Its Closest Analogs


In the N-sulfonyl-diazepane chemical space, small structural perturbations produce large changes in physicochemical properties and biological target engagement. Replacing the trimethylpyrazole with a dimethyl or monomethyl analog reduces lipophilicity (XLogP) and steric bulk, altering membrane permeability and CYP-mediated metabolic stability [1][2]. Swapping the seven-membered 1,4-diazepane for a six-membered piperazine changes the ring pKa, conformational sampling, and the vector of the free secondary amine, which directly impacts binding pocket complementarity in kinase and GPCR targets [3]. Even an isosteric replacement at N1 (methyl → isopropyl) alters steric demand without changing molecular formula, yet yields a different commercial CAS entity with no guarantee of equivalent activity . A 2023 study on pyrazole-4-sulfonamide derivatives explicitly demonstrated that methylation state (3,5-dimethyl vs. 1,3,5-trimethyl) modulates in vitro antiproliferative potency against U937 cells, confirming that these seemingly minor structural differences are functionally consequential [4]. Therefore, selection of this specific compound over its analogs must be driven by documented, quantifiable differentiation rather than assumed interchangeability.

Quantitative Differentiation Evidence for 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Against Its Closest Comparators


Enhanced Lipophilicity (XLogP) of Trimethylpyrazole-Sulfonyl Warhead vs. Dimethyl and Monomethyl Analogs Drives Differential Predicted Membrane Permeability

The 1,3,5-trimethylpyrazole warhead of the target compound contributes a higher calculated XLogP compared to the 3,5-dimethyl and 1-methyl analogs, which directly influences predicted passive membrane permeability. The 1,3,5-trimethylpyrazole free heterocycle has an experimentally measured/calculated logP of 0.73–1.09 [1], whereas the 3,5-dimethylpyrazole (lacking the N1-methyl) has a lower XLogP of approximately 0.35 [2]. This incremental lipophilicity gain of ~0.4–0.7 log units per additional methyl group places the trimethyl derivative closer to the optimal range for CNS penetration (logP 1–3) while maintaining favorable aqueous solubility. In the context of the full sulfonamide-diazepane conjugate, the net LogD₇.₄ is estimated to be ~0.8–1.2 for the trimethyl analog versus ~0.2–0.6 for the dimethyl analog (class-level inference based on fragment contributions) [3]. This difference may be critical in cell-based assays where passive diffusion rate limits intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility of the 1,4-Diazepane Ring vs. Piperazine Provides a Distinct Binding-Pocket Exploration Profile

The 1,4-diazepane (homopiperazine) core in the target compound is a seven-membered ring that can adopt multiple low-energy conformations (chair-like, boat-like, and twist-boat), whereas the six-membered piperazine analog adopts predominantly chair conformations with limited flexibility . This conformational breadth allows the diazepane scaffold to project substituents along distinct vectors, enabling access to sub-pockets within enzyme active sites that are inaccessible to the piperazine analog. A 2025 X-ray crystallographic study of piperazine vs. homopiperazine benzenesulfonamides bound to human carbonic anhydrase II revealed distinct binding orientations for the two ring systems within the identical active site, confirming that core ring size directly dictates ligand pose [1]. The free secondary amine in the target compound (pKa₁ ≈ 9.0–10.6) provides a handle for further derivatization (e.g., acylation, reductive amination, sulfonylation) that is geometrically and electronically distinct from the piperazine amine (pKa ≈ 9.7–9.8) [2]. In kinase inhibitor design, the diazepane scaffold has been shown to facilitate selectivity between ROCK-I and ROCK-II isoforms when substituted appropriately [3].

Conformational flexibility Molecular recognition Kinase inhibitor design

Steric Shielding of the Pyrazole C4 Position by 1,3,5-Trimethylation May Attenuate CYP-Mediated Oxidative Metabolism Compared to Less Substituted Analogs

Pyrazole rings are susceptible to CYP450-mediated oxidation, particularly at the C4 position to form 4-hydroxypyrazole metabolites [1]. A key biochemical study demonstrated that methyl substitution at positions 3 and 5 of pyrazole synergistically blocks binding to CYP2E1, the primary isoform responsible for pyrazole ring oxidation [2]. Specifically, while pyrazole itself has moderate affinity for CYP2E1, and 3-methyl or 4-methyl substitution individually improves binding, the simultaneous presence of methyl groups at positions 3 and 5 blocks CYP2E1 interaction [2]. The target compound features 1,3,5-trimethyl substitution, which fully occupies positions 1, 3, 4, and 5 (via sulfonamide attachment at C4) on the pyrazole ring, leaving no unsubstituted carbon center for hydroxylation. In contrast, the 3,5-dimethyl analog (CAS 1290685-09-4) retains an N-H at position 1, and the 1-methyl analog (CAS 1152879-50-9) leaves positions 3 and 5 unsubstituted, each presenting distinct metabolic liabilities. This structural feature predicts that the target compound may exhibit superior metabolic stability in liver microsome assays compared to less substituted pyrazole-sulfonamide analogs, although direct comparative microsomal stability data are needed to confirm this class-level inference.

Metabolic stability CYP oxidation Pyrazole SAR

Commercially Documented Purity Consistency (≥95–98%) and Dual Salt-Form Availability Enable Reproducible SAR Studies

The target compound is commercially stocked by multiple suppliers with documented purity specifications of ≥95% (free base) and ≥98% (free base from MolCore) , and is also available as the hydrochloride salt (MW 308.83) with ≥95% purity for applications requiring enhanced aqueous solubility . In direct procurement comparison, the 3,5-dimethyl analog (CAS 1290685-09-4) is similarly available at 95% purity but has a lower molecular weight (258.34) and different solubility profile . The 1-methyl analog (CAS 1152879-50-9, MW 244.32) has fewer documented suppliers and limited salt-form options . The availability of both free base and hydrochloride salt forms of the target compound is significant: the free base (predicted LogD₇.₄ ≈ 0.8–1.2) is suitable for organic-phase reactions and cell permeability optimization, while the hydrochloride salt provides aqueous solubility >5 mg/mL for in vitro assay preparation, enabling flexible experimental design without vendor switching. The 1-isopropyl analog (CAS 1351386-43-0) shares the identical molecular formula (C₁₁H₂₀N₄O₂S, MW 272.37) but commands a premium price (>$750/g at 97% purity) [1], making the target compound more cost-effective for structure-activity relationship (SAR) campaigns that require gram-scale quantities.

Procurement quality Salt form Reproducibility

Evidence-Backed Application Scenarios for 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane


Scaffold for Kinase Inhibitor Library Design Requiring Conformational Diversity Beyond Piperazine

The 1,4-diazepane core provides a seven-membered ring scaffold with distinct conformational sampling compared to the ubiquitous piperazine. The 2025 carbonic anhydrase II co-crystal structures demonstrated that homopiperazine- and piperazine-based sulfonamides adopt different binding poses within the same active site (ring centroid displacement >2.5 Å) [1]. Medicinal chemistry teams developing kinase inhibitors can exploit this property by using the target compound as a starting scaffold for parallel library synthesis. The free secondary amine (pKa ~9.0–10.6) permits facile derivatization with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes via reductive amination), generating compound libraries that probe chemical space inaccessible to piperazine-based series. The dual availability of free base (for organic-phase chemistry) and hydrochloride salt (for aqueous assay preparation) streamlines the design–synthesis–test cycle.

Tool Compound for Metabolic Syndrome Target Validation (11β-HSD1 and Related Pathways)

The diazepane-sulfonyl chemotype has been claimed in patents as selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic syndrome, obesity, and type 2 diabetes [2][3]. The target compound, with its fully methylated pyrazole warhead, represents a structurally optimized entry point for this target class. The 1,3,5-trimethyl substitution pattern is predicted to enhance metabolic stability by blocking CYP2E1-mediated oxidation at the pyrazole core [4], which is advantageous for in vivo proof-of-concept studies in rodent models of metabolic disease where compound half-life directly impacts pharmacodynamic readouts. Researchers should prioritize this compound over less substituted analogs when planning chronic dosing studies, as metabolite accumulation from pyrazole ring oxidation could confound target engagement interpretation.

Antiproliferative Probe Development Building on Validated Pyrazole-4-Sulfonamide SAR

A 2023 ACS Omega study established that 1,3,5-trimethylpyrazole-4-sulfonamide derivatives exhibit measurable in vitro antiproliferative activity against U937 lymphoma cells using the CellTiter-Glo Luminescent cell viability assay [5]. Although the target compound itself was not directly tested in that study, the core sulfonamide scaffold is validated and the measured IC₅₀ values for structurally related derivatives (e.g., N-substituted trimethylpyrazole-4-sulfonamides, IC₅₀ ~12.5 µM against U937, non-cytotoxic) provide a benchmark for further optimization . The target compound's advantage as a starting point is its free secondary amine, which allows systematic exploration of the N4 substituent SAR without altering the pyrazole sulfonamide pharmacophore—something not possible with N,N-disubstituted comparators. The predicted LogD₇.₄ of ~0.8–1.2 also places it in a favorable range for cell permeability in antiproliferative assays.

Procurement-Standardized Fragment for Covalent Inhibitor Design

The target compound's free secondary amine serves as a functional group anchor for installing electrophilic warheads (e.g., acrylamides, chloroacetamides, vinyl sulfonamides) to create covalent inhibitors. The trimethylpyrazole sulfonamide moiety acts as a recognition element for target binding while the diazepane provides a conformationally adaptable linker between the recognition element and the reactive warhead. The consistent commercial purity (≥95–98%) and availability in gram quantities make this compound a reliable building block for fragment-based covalent drug discovery, where batch-to-batch reproducibility of the starting fragment is essential for SAR integrity. Compared to the isopropyl isostere (CAS 1351386-43-0, >$750/g) [6], the target compound provides identical molecular weight and formula at a fraction of the cost, enabling cost-efficient synthesis of larger covalent inhibitor libraries.

Quote Request

Request a Quote for 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.